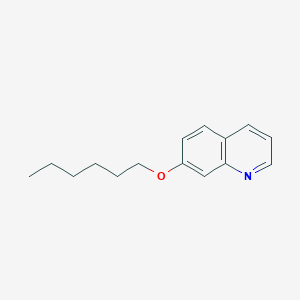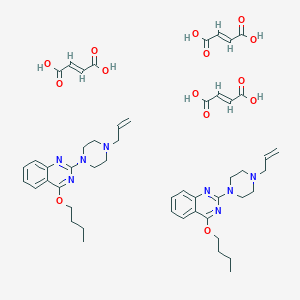![molecular formula C27H34N2O10 B145233 [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate CAS No. 129229-98-7](/img/structure/B145233.png)
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate, also known as BPTM, is a highly potent and selective inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 has been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders. Therefore, the development of CK2 inhibitors, such as BPTM, has attracted significant attention in the scientific community.
Mecanismo De Acción
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate binds to the ATP-binding site of CK2 and inhibits its activity by preventing the transfer of the γ-phosphate of ATP to the substrate. [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to be a competitive inhibitor of CK2, with a Ki value in the low nanomolar range. The selectivity of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate for CK2 over other protein kinases is due to the unique structural features of the ATP-binding site of CK2.
Efectos Bioquímicos Y Fisiológicos
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production, and activation of the Nrf2/ARE pathway. These effects are mediated by the inhibition of CK2 activity and the downstream signaling pathways that are regulated by CK2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in lab experiments include its high potency and selectivity for CK2, its ability to inhibit the activity of CK2 in a competitive manner, and its wide range of biochemical and physiological effects. However, the limitations of using [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in lab experiments include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for optimization of the reaction conditions for its synthesis.
Direcciones Futuras
There are several future directions for the research and development of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate, including:
1. Optimization of the synthesis method to improve the yield and purity of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate.
2. Development of more potent and selective CK2 inhibitors based on the structure of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate.
3. Investigation of the role of CK2 in other diseases, such as metabolic disorders and cardiovascular diseases.
4. Development of new drug delivery systems for [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate to improve its solubility and bioavailability.
5. Evaluation of the efficacy and safety of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate in preclinical and clinical trials for the treatment of cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate is a highly potent and selective inhibitor of CK2 that has been extensively studied in various scientific research fields. Its wide range of biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. However, further research is needed to optimize its synthesis, improve its solubility and bioavailability, and evaluate its efficacy and safety in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with acetic anhydride. The yield of [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been extensively studied in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In inflammation research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB, a key transcription factor involved in the inflammatory response. In neurodegenerative disease research, [1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate has been shown to protect neurons from oxidative stress-induced cell death by activating the Nrf2/ARE pathway.
Propiedades
Número CAS |
129229-98-7 |
|---|---|
Nombre del producto |
[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate |
Fórmula molecular |
C27H34N2O10 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate |
InChI |
InChI=1S/C27H34N2O10/c1-16(30)39-15-19-14-28(26(31)17-10-20(33-2)24(37-6)21(11-17)34-3)8-9-29(19)27(32)18-12-22(35-4)25(38-7)23(13-18)36-5/h10-13,19H,8-9,14-15H2,1-7H3 |
Clave InChI |
KRGMLTJKLQEHOZ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Sinónimos |
1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinemethanol acetate (ester) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




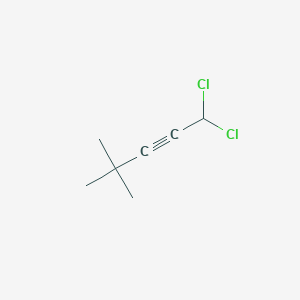
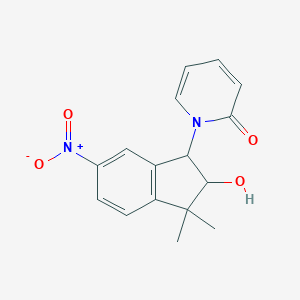
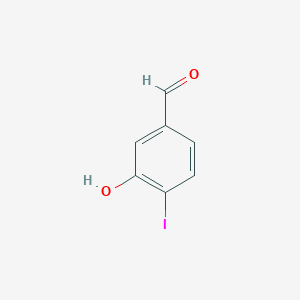
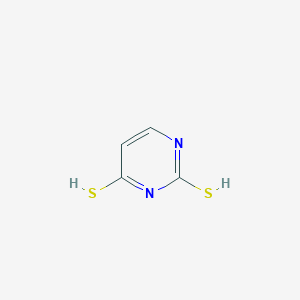
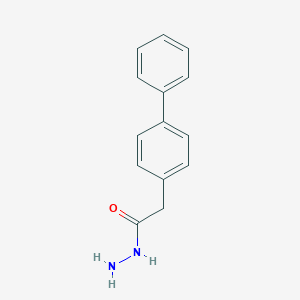
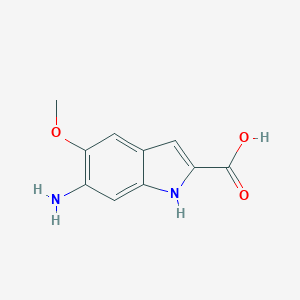
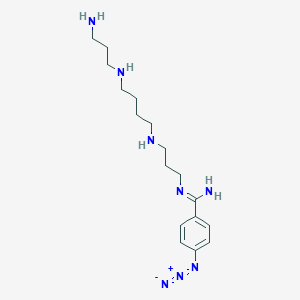
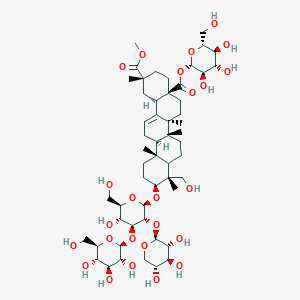
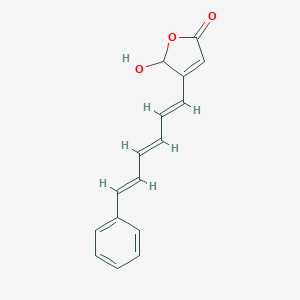
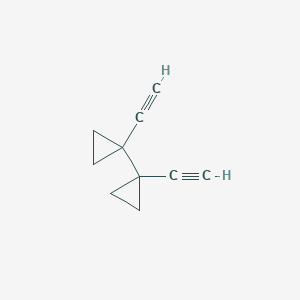
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
